N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide
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Overview
Description
N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of the benzotriazole and thiophene moieties in its structure imparts unique chemical and physical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Introduction of Methoxyphenyl and Methyl Groups: The methoxyphenyl and methyl groups are introduced via electrophilic aromatic substitution reactions.
Coupling with Thiophene-2-carboxamide: The final step involves coupling the benzotriazole derivative with thiophene-2-carboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzotriazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide involves its interaction with specific molecular targets. The benzotriazole moiety can interact with metal ions, while the thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]nicotinamide
- N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]pentanamide
Uniqueness
N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide is unique due to the presence of both benzotriazole and thiophene moieties, which impart distinct chemical and physical properties. This combination allows for diverse applications in various fields, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C19H16N4O2S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H16N4O2S/c1-12-10-16-17(11-15(12)20-19(24)18-4-3-9-26-18)22-23(21-16)13-5-7-14(25-2)8-6-13/h3-11H,1-2H3,(H,20,24) |
InChI Key |
NLPKYTOZIPHMCS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CS3)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CS3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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